molecular formula C8H10N2O4 B13149897 2,6-Dimethoxy-4-nitroaniline

2,6-Dimethoxy-4-nitroaniline

Cat. No.: B13149897
M. Wt: 198.18 g/mol
InChI Key: IWXBMMOAVMGSHN-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-nitroaniline is an organic compound with the molecular formula C8H10N2O4 It is a derivative of aniline, characterized by the presence of two methoxy groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-4-nitroaniline typically involves the nitration of 2,6-dimethoxyaniline. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the para position relative to the amino group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 2,6-dimethoxy-4-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Reduction: 2,6-Dimethoxy-4-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-4-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving nitroaromatic compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and other biological processes.

Comparison with Similar Compounds

    2,5-Dimethoxy-4-nitroaniline: Similar structure but with the methoxy groups at different positions.

    2-Methoxy-4-nitroaniline: Contains only one methoxy group.

    4-Nitroaniline: Lacks methoxy groups entirely.

Uniqueness: 2,6-Dimethoxy-4-nitroaniline is unique due to the specific positioning of its methoxy and nitro groups, which influence its chemical reactivity and potential applications. The presence of two methoxy groups enhances its solubility and reactivity compared to compounds with fewer or no methoxy groups.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2,6-dimethoxy-4-nitroaniline

InChI

InChI=1S/C8H10N2O4/c1-13-6-3-5(10(11)12)4-7(14-2)8(6)9/h3-4H,9H2,1-2H3

InChI Key

IWXBMMOAVMGSHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1N)OC)[N+](=O)[O-]

Origin of Product

United States

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